molecular formula C10H13F3N2O2 B14615260 N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57068-96-9

N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Katalognummer: B14615260
CAS-Nummer: 57068-96-9
Molekulargewicht: 250.22 g/mol
InChI-Schlüssel: DBAXVSWUXDZYAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide: is a chemical compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a butyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with butylamine and 4-methyl-2-oxazolecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Butyl trifluoroacetate
  • 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide
  • Ethyl 4,4,4-trifluoro-2-butynoate

Comparison: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and an oxazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

57068-96-9

Molekularformel

C10H13F3N2O2

Molekulargewicht

250.22 g/mol

IUPAC-Name

N-butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C10H13F3N2O2/c1-3-4-5-15(8(16)10(11,12)13)9-14-7(2)6-17-9/h6H,3-5H2,1-2H3

InChI-Schlüssel

DBAXVSWUXDZYAP-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.